GSK8612 (4-(((5-Bromo-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)amino)methyl)benzenesulfonamide) is a potent and highly selective small molecule inhibitor of the TANK-binding kinase 1 (TBK1) enzyme. [, , , ] This kinase plays a crucial role in various cellular processes, including innate immunity, autophagy, and cell death. [] GSK8612 is widely employed in scientific research as a valuable tool to investigate the biological functions of TBK1 in diverse cellular contexts and disease models. [, , , ]
The synthesis of GSK8612 involves two sequential nucleophilic aromatic substitution reactions. The detailed synthetic pathway includes the formation of key intermediates that ultimately lead to the final compound. The synthetic strategy is designed to ensure high yield and purity of GSK8612, allowing for its effective use in biological assays .
GSK8612 features a complex molecular structure characterized by a 2,4-diaminopyrimidine core with additional functional groups that enhance its binding affinity to TBK1. The molecular formula is CHBrNOS, and its molecular weight is approximately 398.3 g/mol.
GSK8612 primarily functions through its interaction with TBK1, inhibiting its kinase activity. The compound demonstrates concentration-dependent inhibition of TBK1 phosphorylation and downstream signaling pathways.
The mechanism by which GSK8612 exerts its effects involves competitive inhibition at the ATP-binding site of TBK1. By binding to this site, GSK8612 prevents the phosphorylation of downstream targets involved in inflammatory responses and cell survival pathways.
GSK8612 exhibits several notable physical and chemical properties that influence its pharmacokinetics.
GSK8612 has significant potential applications in both research and therapeutic contexts:
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase belonging to the non-canonical IκB kinase (IKK) family. It serves as a master regulator of intracellular signaling networks that govern innate immunity, inflammation, cellular metabolism, and survival. Dysregulated TBK1 activity is increasingly implicated in pathological states spanning autoimmune disorders, cancer, metabolic diseases, and neurodegenerative conditions, positioning it as a compelling target for therapeutic intervention [2] [4] [9].
TBK1 acts as a signaling hub for multiple pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and cytosolic DNA sensors (e.g., cGAS). Upon detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TBK1 is recruited to adaptor proteins like MAVS, TRIF, and STING. This leads to TBK1 activation through autophosphorylation at Ser172 or trans-phosphorylation by upstream kinases. Activated TBK1 then phosphorylates transcription factors IRF3 and IRF7, driving the production of type I interferons (IFN-α/β) and proinflammatory cytokines—cornerstones of antiviral and antibacterial responses [4] [5] [9]. Beyond pathogen defense, unchecked TBK1 activity contributes to chronic inflammatory and autoimmune conditions. For example, in macrophages and dendritic cells, TBK1 sustains inflammatory loops by amplifying NF-κB signaling and cytokine secretion (e.g., TNF-α, IL-6), which can perpetuate tissue damage [2] [7].
Signaling Pathway | Stimulus | Adaptor Protein | TBK1-Dependent Output | Cellular Consequence |
---|---|---|---|---|
cGAS-STING | Cytosolic DNA | STING | Phosphorylation of IRF3; IFN-β production | Antiviral state; T-cell priming |
TLR3/TLR4 | dsRNA/LPS | TRIF | IRF3 activation; IFN/cytokine secretion | Macrophage activation; inflammation |
RLR-MAVS | Viral RNA | MAVS | IRF3/IRF7 phosphorylation; IFN gene induction | Antiviral response; apoptosis |
Historically used TBK1 inhibitors like BX795 and MRT67307 suffer from limited selectivity, binding over 20 off-target kinases including the close homolog IKKε and AAK1 (average pKd ≤7.7) [1]. This lack of specificity complicates the interpretation of their biological effects.
Aberrant TBK1 activation is a feature of diverse pathologies:
Disease Context | Molecular Mechanism | Functional Consequence | Therapeutic Implication |
---|---|---|---|
KRAS-driven cancers | RAS-TBK1-NF-κB activation; c-Rel induction | Enhanced tumor survival/proliferation | Synthetic lethality with RAS inhibition |
Obesity/Diabetes | TBK1-mTORC2-Akt signaling in adipocytes | Impaired glucose uptake; insulin resistance | Amlexanox improves metabolic parameters in trials |
Hepatocellular Carcinoma | TBK1-driven immunosuppression (↓CD8+ T cells; ↑Tregs) | Tumor immune evasion; poor prognosis | TBK1i + anti-PD-1 enhances tumor regression |
The development of GSK8612 addresses the critical need for a highly selective TBK1 probe to dissect its pathophysiological roles. This 2,4-diaminopyrimidine derivative exhibits exceptional selectivity, with a pKd of 8.0 for TBK1 and >100-fold selectivity over IKKε (pKd=6.0) and >1,000-fold over AAK1 (pKd=5.1). Within a 10-fold affinity window, no off-target kinases bind GSK8612, distinguishing it from earlier inhibitors [1] [6] [10]. Its mechanism involves competitive ATP binding, with key interactions:
GSK8612 potently inhibits cellular TBK1 activity:
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Weight | 520.33 g/mol | Optimal for cell permeability |
Formula | C₁₇H₁₇BrF₃N₇O₂S | Contains pyrimidine core and sulfonamide pharmacophore |
LogD (pH 7.4) | 3.6 | Balanced hydrophilicity/lipophilicity |
Solubility (CLND) | 119 µM | Suitable for in vitro assays |
TBK1 Biochemical pIC₅₀ | 6.8 (IC₅₀ ≈160 nM) | High potency against recombinant TBK1 |
Kinase Selectivity (pKd) | TBK1: 8.0; IKKε: 6.0; AAK1: 5.1 | >100-fold selective over IKKε; minimal off-target binding |
Cellular Activity | Inhibits poly(I:C)-induced IRF3 phosphorylation (Ramos) | Functional suppression of key TBK1-dependent pathway |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: